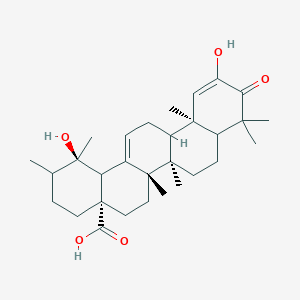![molecular formula C15H13N3O4 B14018783 N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline CAS No. 19258-50-5](/img/structure/B14018783.png)
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline is a complex organic compound that features a benzo[1,3]dioxole moiety, a nitro group, and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline typically involves a multi-step process. One common method includes the condensation of benzo[1,3]dioxole-5-carbaldehyde with N-methyl-4-nitroaniline under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Condensation: The compound can form Schiff bases through condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-amino-aniline.
Substitution: Various substituted derivatives depending on the reagents used.
Condensation: Formation of Schiff bases with different aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Wirkmechanismus
The mechanism of action of N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline involves its interaction with cellular targets. In medicinal applications, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. The compound interacts with microtubules, disrupting their assembly and leading to mitotic blockade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Benzo[1,3]dioxol-5-ylmethylene)-2-cyano-3-substituted phenylacrylohydrazides: These compounds share the benzo[1,3]dioxole moiety and have been studied for their medicinal properties.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[1,3]dioxole group and are evaluated for their anticancer activities.
Uniqueness
N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
19258-50-5 |
|---|---|
Molekularformel |
C15H13N3O4 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethylideneamino)-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C15H13N3O4/c1-17(12-3-5-13(6-4-12)18(19)20)16-9-11-2-7-14-15(8-11)22-10-21-14/h2-9H,10H2,1H3 |
InChI-Schlüssel |
QAWTVVBQSNHAOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])N=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)





![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)



![4-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14018796.png)
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
